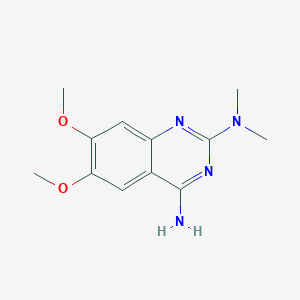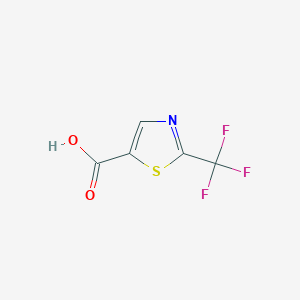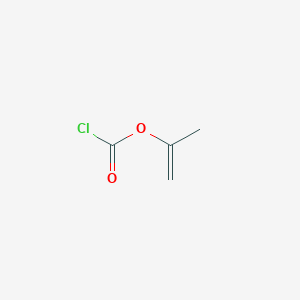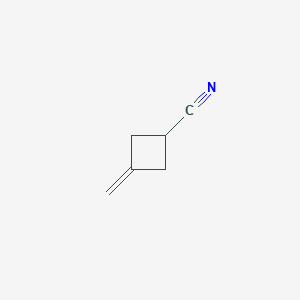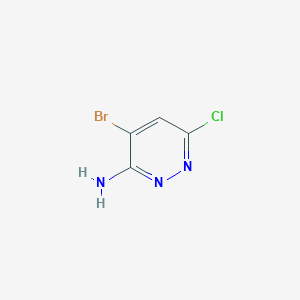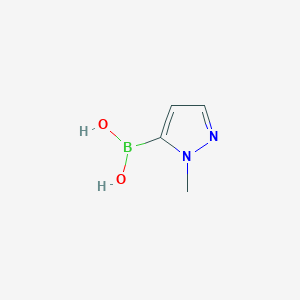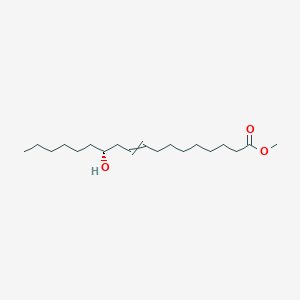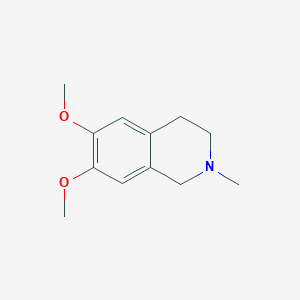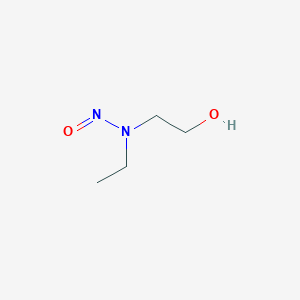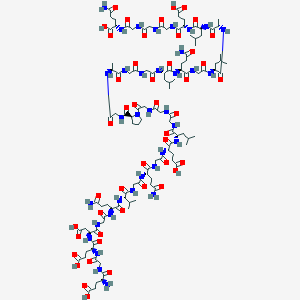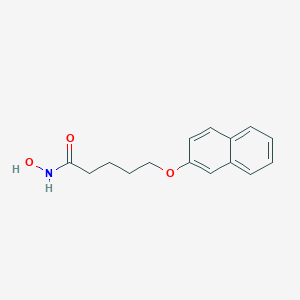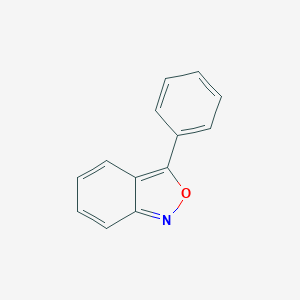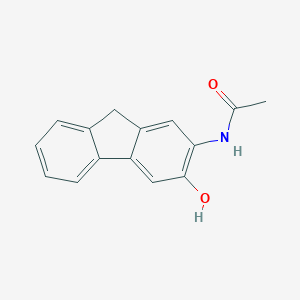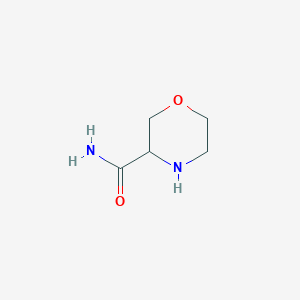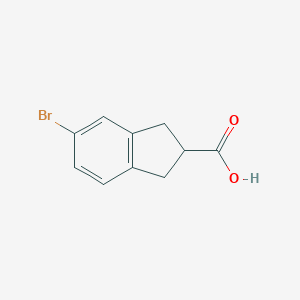
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated carboxylic acids and their derivatives is a topic of interest in several papers. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, highlighting the use of regioselective reactions and nucleophilic substitutions to achieve the desired brominated product . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation and conversion to diethylamide, showcasing the multi-step process often required in the synthesis of complex brominated molecules .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman, along with theoretical studies like DFT calculations, are commonly used to analyze the molecular structure of brominated compounds. The study of 5-bromo-salicylic acid provides detailed insights into the vibrational modes and molecular conformations of such compounds . These techniques can be applied to understand the molecular structure of "5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid" as well.
Chemical Reactions Analysis
Brominated carboxylic acids can undergo various chemical reactions, including Suzuki cross-coupling, as seen in the synthesis of thiophene-based derivatives . The reactivity of these compounds can be influenced by the presence of the bromine atom, which can act as a good leaving group in substitution reactions. The study of 3-(Bromomethylene)isobenzofuran-1(3H)-ones also demonstrates the potential for brominated compounds to undergo cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated carboxylic acids can be deduced from their synthesis and molecular structure. For example, the crystal structure analysis of various brominated compounds provides information on their solid-state properties, such as hydrogen bonding patterns and crystal packing . Theoretical calculations can predict properties like reactivity descriptors and NLO responses, which are important for understanding the chemical behavior of these molecules .
Applications De Recherche Scientifique
Biocatalyst Inhibition Study
Carboxylic acids, including derivatives like 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid, are investigated for their role as biocatalyst inhibitors. These compounds have been found to inhibit microbial activity at concentrations below the desired yield, impacting the fermentation processes used to produce renewable chemicals. The study by Jarboe et al. (2013) focuses on the impact of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. Understanding these inhibitory effects is crucial for developing strategies to enhance microbial resistance and industrial performance Jarboe, Royce, & Liu, 2013.
Solvent Development for Carboxylic Acid Extraction
The extraction of carboxylic acids from aqueous streams is vital for their use in producing bio-based plastics and other materials. Research by Sprakel & Schuur (2019) reviews solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids. This work is critical for recovering carboxylic acids from dilute solutions, highlighting the need for efficient and sustainable extraction methods that do not further dilute the already low-concentration streams Sprakel & Schuur, 2019.
Biological Activity of Carboxylic Acid Derivatives
The synthesis and biological activities of 1-indanones, a class of compounds closely related to 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid, are explored for their potential uses in medicine and agriculture. Turek et al. (2017) review the synthesis methods and the significant biological activities of 1-indanones, including their antiviral, anti-inflammatory, and anticancer properties. This research underscores the potential of carboxylic acid derivatives in developing new therapeutics and agrochemicals Turek, Szczęsna, Koprowski, & Bałczewski, 2017.
Supramolecular Chemistry Applications
The study of benzene-1,3,5-tricarboxamide (BTA) by Cantekin, de Greef, & Palmans (2012) illustrates the use of carboxylic acid derivatives in supramolecular chemistry. BTAs, which share structural features with 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid, are employed in nanotechnology, polymer processing, and biomedical applications due to their ability to form stable, one-dimensional structures through hydrogen bonding. This research highlights the versatility of carboxylic acid derivatives in designing supramolecular materials Cantekin, de Greef, & Palmans, 2012.
Renewable Adipic Acid Synthesis
Lang & Li (2021) review sustainable methods for synthesizing adipic acid, a critical dicarboxylic acid used in nylon production, from biomass derivatives. This research is part of a broader effort to develop environmentally friendly processes for industrial chemicals, potentially including derivatives of 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid. The review covers bio-catalytic, chemo-catalytic, and hybrid approaches, emphasizing the need for green and sustainable manufacturing practices Lang & Li, 2021.
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJPTHPPEYUYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

